molecular formula C8H15NO B2381274 (6-Azabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2167028-08-0

(6-Azabicyclo[3.2.1]octan-5-yl)methanol

Cat. No.: B2381274
CAS No.: 2167028-08-0
M. Wt: 141.214
InChI Key: LEMZGVMBASFTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Azabicyclo[3.2.1]octan-5-yl)methanol ( 2167028-08-0) is a chiral azabicyclic compound of interest in medicinal chemistry and drug discovery research . With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, this building block features a methanol functional group on a saturated 6-azabicyclo[3.2.1]octane scaffold . The azabicyclo[3.2.1]octane core is a privileged structure in pharmacology, serving as a key scaffold in the development of bioactive molecules . For instance, research has demonstrated that derivatives based on the related 8-azabicyclo[3.2.1]octane structure can act as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, representing a promising non-covalent approach for managing inflammatory conditions . Furthermore, 2-azabicyclo[3.2.1]octane conjugates have shown significant and selective antiproliferative activity against resistant human cancer cell lines, highlighting the therapeutic potential of this chemical class . As a versatile synthetic intermediate, this compound is a valuable compound for researchers constructing complex molecular architectures for screening against biological targets. This product is supplied For Research Use Only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azabicyclo[3.2.1]octan-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMZGVMBASFTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Azabicyclo 3.2.1 Octane Core and Its Functionalization

Strategies for Constructing the Azabicyclo[3.2.1]octane Architecture

The construction of the bridged bicyclic system of 6-azabicyclo[3.2.1]octane can be achieved through various innovative synthetic routes. These methods often focus on efficiently forming the two-ring structure with control over stereochemistry.

Intramolecular cyclization represents a powerful strategy for forming the bicyclic core. These reactions involve a precursor molecule that undergoes ring closure to form one or more of the crucial carbon-carbon or carbon-nitrogen bonds of the final scaffold.

One notable method is the intramolecular carbamoylation of ketones . This approach utilizes an amine-promoted cyclization of trichloroacetamide-tethered ketones. ub.edu The reaction proceeds through an unprecedented intramolecular haloform-type reaction, where an enamine, generated in situ from the ketone, acts as the nucleophile to attack the trichloroacetamide group, leading to the formation of the normorphan ring. ub.edu

Another effective strategy involves the intramolecular cyclization of aziridines with π-nucleophiles . figshare.comnih.gov This method is a useful route to various heterocyclic systems, including the 6-azabicyclo[3.2.1]octane core. figshare.comnih.gov The success of this cyclization is highly dependent on the substituent on the aziridine nitrogen. Research has shown that while N-diphenylphosphinyl and N-H aziridines participate in the initial ring-opening, they fail to yield the desired bicyclic product. figshare.comnih.gov In contrast, employing a nosyl group on the aziridine nitrogen efficiently directs the reaction to form the bicyclic system, and this group can be readily deprotected later in the synthesis. figshare.comnih.gov

More recently, chemoenzymatic methods have been developed. Ene reductases (EREDs) have been shown to facilitate an intramolecular β-C–H functionalization reaction. nih.gov This process can synthesize 6-azabicyclo[3.2.1]octan-3-ones from readily available cyclohexenones and N-phenylglycines, offering a biocatalytic route to the core structure. nih.gov

Table 1: Overview of Intramolecular Cyclization Strategies

Cyclization Method Key Reactants/Features Resulting Structure Reference(s)
Intramolecular Carbamoylation Trichloroacetamide-tethered ketones, amine promoter Normorphan (6-azabicyclo[3.2.1]octane) ring ub.edu
Aziridine-π-Nucleophile Cyclization Aziridines with N-nosyl group 6-Azabicyclo[3.2.1]octane system figshare.comnih.gov
Ene Reductase (ERED) Catalysis Substituted cyclohexanones 6-Azabicyclo[3.2.1]octan-3-one nih.gov

Molecular rearrangements offer an alternative and elegant pathway to the 6-azabicyclo[3.2.1]octane skeleton, often building complexity from simpler, more accessible ring systems.

A key example is the semipinacol rearrangement of β-lactam diols. nih.gov In this approach, fused β-lactam diols, which can be prepared from the dihydroxylation of α,β-unsaturated β-lactams, undergo rearrangement. This process, mediated by a corresponding cyclic sulfite or phosphorane, results in the formation of keto-bridged bicyclic amides, specifically 7,8-dioxo-6-azabicyclo[3.2.1]octane products, through an exclusive N-acyl group migration. nih.gov This method provides a route to a highly functionalized version of the core scaffold that can be manipulated in subsequent steps. nih.gov Other rearrangement types, such as the Beckmann rearrangement, have also been noted as potential, though less detailed, pathways for forming azabicyclic structures. smolecule.com

Controlling the three-dimensional arrangement of atoms is paramount in medicinal chemistry. Several methods have been developed to produce specific enantiomers of the 6-azabicyclo[3.2.1]octane core.

A highly effective method is the copper-catalyzed enantioselective alkene carboamination . nih.govnih.gov This reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes in moderate to good yields and with excellent enantioselectivities. nih.govnih.gov Two new rings and two new stereocenters are formed in a single step, making it a highly efficient process. nih.govnih.gov The stereoselectivity is controlled by a chiral Ph-Box-Cu catalyst. nih.gov

Another powerful technique is the Brønsted acid-catalyzed [5+2] cycloaddition reaction . This method utilizes molybdenum scaffolds to react with electron-deficient alkenes, delivering 2-substituted azabicyclo[3.2.1]octene ring systems. nih.gov When chiral, non-racemic scaffolds are used, the reaction proceeds with complete retention of enantiomeric purity, allowing for the installation of four stereocenters in one step with full control of regio- and stereochemistry. nih.gov

For the related 8-azabicyclo[3.2.1]octane (tropane) system, enantioselective deprotonation using chiral lithium amide bases has been a successful strategy, suggesting that similar approaches could be viable for the 6-aza isomer. ehu.es

Table 2: Comparison of Stereoselective Synthetic Methods

Method Catalyst/Reagent Key Transformation Stereochemical Control Reference(s)
Enantioselective Alkene Carboamination Ph-Box-Cu₂ N-sulfonyl-2-aryl-4-pentenamines → 6-azabicyclo[3.2.1]octanes Chiral copper catalyst induces high enantioselectivity. nih.govnih.gov
Brønsted Acid-Catalyzed [5+2] Cycloaddition Brønsted acid, chiral Molybdenum scaffolds η³-pyridinylmolybdenum scaffolds + alkenes → azabicyclo[3.2.1]octenes Chiral, non-racemic scaffolds ensure retention of enantiopurity. nih.gov

Targeted Functionalization of the Azabicyclo[3.2.1]octane Scaffold

Beyond constructing the core, the ability to selectively introduce functional groups at specific positions is crucial for developing derivatives like (6-Azabicyclo[3.2.1]octan-5-yl)methanol.

The synthesis of this compound requires the precise installation of a hydroxymethyl (-CH₂OH) group at the C-5 position. A multi-step approach has been developed that achieves this transformation. acs.org

The synthesis begins with a 1-[(phenylthio)methyl]-substituted-6-azabicyclo[3.2.1]octane precursor. This compound undergoes a Pummerer rearrangement , a reaction that transforms the sulfoxide derived from the phenylthio group into an intermediate that can be further modified. Following the rearrangement, a desulfurization step removes the sulfur-containing group, and a subsequent reduction of the resulting functional group (e.g., an aldehyde or ester) yields the desired hydroxymethyl-substituted azabicyclo[3.2.1]octane. acs.org This sequence provides a reliable method for accessing the specific C-5 functionalization required for the target molecule.

To facilitate the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies, strategies involving orthogonally reactive functional handles are employed. This involves creating a bifunctional 6-azabicyclo[3.2.1]octane building block that has two different reactive sites that can be chemically addressed independently of one another. researchgate.net

One such advanced building block features a vinyl MIDA boronate and an N-2,4-dimethoxybenzyl (DMB) amide group. researchgate.net The vinyl MIDA boronate serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. researchgate.netmdpi.com Concurrently, the N-DMB group is a protecting group that is stable to the cross-coupling conditions but can be removed under specific oxidative or acidic conditions. Its removal reveals a secondary amine/lactam that can then be reduced or further functionalized, providing a second point of diversification. researchgate.net This approach allows for the systematic exploration of the chemical space around the normorphan scaffold.

Derivatization Strategies for Specific Biological Targets

The rigid, three-dimensional structure of the 6-azabicyclo[3.2.1]octane core makes it an attractive scaffold in medicinal chemistry for the precise positioning of functional groups to interact with biological targets. The "this compound" framework, in particular, offers key sites for chemical modification, namely the secondary amine at the 6-position and the primary hydroxyl group of the C5-methanol substituent. Derivatization at these positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a variety of biological targets.

Strategies often involve constraining the core into a more rigid bicyclic system, which has been shown to be beneficial for inhibitory activity against certain enzymes. For example, replacing a flexible piperidine (B6355638) ring with a more conformationally restricted azabicyclo[3.2.1]octane scaffold has resulted in a significant boost in potency for inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) nih.govacs.org. This principle highlights the strategic advantage of the inherent rigidity of the 6-azabicyclo[3.2.1]octane nucleus.

Modifications Targeting Opioid Receptors

The 6-azabicyclo[3.2.1]octane skeleton has been explored for its potential in developing ligands for opioid receptors. A key derivatization strategy involves the introduction of a pharmacophore known to interact with these receptors, such as a 3-hydroxyphenyl group, onto the bicyclic frame. Research into 5-phenylmorphan analogues led to the synthesis of a related compound, 3-(7-(hydroxymethyl)-6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol nih.gov. In this derivative, the hydroxymethyl group is present at the C7 position, and the nitrogen is methylated. This compound was synthesized and evaluated for its opioid receptor affinity, demonstrating that the azabicyclo[3.2.1]octane core can serve as a scaffold for positioning key functional groups to target opioid receptors nih.gov. The spatial orientation of the hydroxyl moiety is considered a critical structural requirement for achieving high affinity and modulating activity at the μ-opioid receptor nih.gov.

Compound NameModification from Core ScaffoldBiological TargetFinding
3-(7-(hydroxymethyl)-6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol nih.govAddition of a 1-(3-hydroxyphenyl) group; N-methylation; C7-hydroxymethyl instead of C5-hydroxymethylμ-opioid receptorThe spatial orientation of the hydroxyl group on the bicyclic scaffold is crucial for binding affinity and determining agonist versus antagonist activity. The compound itself showed relatively weak affinity nih.gov.

Strategies for Targeting Other Enzyme Systems

Learning from SAR studies on related azabicyclic systems, derivatization of the C5-hydroxymethyl group of this compound can be a valuable strategy for developing inhibitors of other enzymes, such as NAAA. In studies on 8-azabicyclo[3.2.1]octane sulfonamides, modifications to substituents on the bicyclic core were critical for optimizing inhibitory activity nih.govacs.org.

For instance, the introduction and modification of an ether linkage at the C3 position of the 8-azabicyclo[3.2.1]octane core significantly influenced potency against NAAA. The stereochemistry of this substitution was also found to be a critical factor nih.gov. Analogously, the C5-hydroxymethyl group of this compound is a prime target for similar derivatization strategies.

Potential derivatization strategies at the C5-hydroxymethyl group could include:

Etherification: Introducing various alkyl or aryl ethers to probe lipophilic pockets in a target's binding site. For example, incorporating an ethoxymethyl side chain on a nearby aromatic ring was shown to be an excellent compromise between reducing lipophilicity and maintaining high activity in a series of NAAA inhibitors acs.org.

Esterification: Formation of esters with a range of carboxylic acids to introduce different functional groups and potentially create prodrugs.

Oxidation and subsequent reactions: Oxidation of the primary alcohol to an aldehyde or carboxylic acid would open up a vast number of subsequent derivatization possibilities, including reductive amination or amide bond formation, to introduce diverse chemical moieties.

These modifications, combined with substitutions at the N6-position, would allow for the creation of a library of compounds to systematically probe the SAR for a given biological target, aiming to enhance potency and selectivity. The development of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors, which saw a greater than 25-fold improvement in activity from the initial hit to the optimized compound, serves as a powerful example of this iterative derivatization approach nih.gov.

Derivatization Strategy (Hypothetical)Position of ModificationRationale/GoalExample from Related Scaffolds
EtherificationC5-hydroxymethylExplore lipophilic pockets; modulate polarity and pharmacokinetic properties.In 8-azabicyclo[3.2.1]octane NAAA inhibitors, an ethoxymethyl-pyrazinyloxy side chain improved the overall compound profile acs.org. The stereochemistry of ether linkages was also critical nih.gov.
EsterificationC5-hydroxymethylIntroduce diverse functional groups; potential for prodrug design.Not detailed in provided sources.
N-Alkylation/ArylationN6-amineModulate basicity, lipophilicity, and interactions with the target protein.N-phenethyl substitution was found to be important for μ-opioid receptor affinity in 5-phenylmorphan analogues nih.gov.
Sulfonamide FormationN6-amineIntroduce a key hydrogen-bond-accepting moiety and a vector for further substitution.A pyrazole sulfonamide moiety was a core component of potent NAAA inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold nih.govacs.org.

Structure Activity Relationship Sar Studies of Azabicyclo 3.2.1 Octane Derivatives

Azabicyclo[3.2.1]octane Derivatives as N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govnih.gov Inhibiting NAAA preserves endogenous PEA levels, making it a promising strategy for managing inflammatory conditions. nih.govnih.gov Structure-activity relationship studies have identified pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as a potent class of non-covalent NAAA inhibitors. nih.govnih.govresearchgate.net

Design and Optimization of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides

The development of this class of inhibitors began with a hit compound and progressed through systematic chemical modifications to enhance potency and drug-like properties. nih.gov A key optimization step involved constraining a flexible piperidine (B6355638) ring from an initial hit compound into the more conformationally rigid 8-azabicyclo[3.2.1]octane scaffold. nih.gov This modification resulted in sulfonamide analogue 20 , which demonstrated a five-fold increase in potency with a submicromolar IC₅₀ value for human NAAA (h-NAAA). nih.gov

Further SAR studies focused on three key regions of the molecule: the terminal heteroaryl group, the pyrazole ring, and substituents on the azabicyclo[3.2.1]octane core. nih.govacs.org

Terminal Heteroaryl Group: Replacing the original pyrazine (B50134) ring in compound 20 with a more lipophilic phenyl ring (compound 31 ) improved potency into the double-digit nanomolar range (IC₅₀ = 0.093 μM). acs.org A methyl scan on this phenyl ring revealed that substitution at the para-position was most favorable, with the para-methyl analog (33 ) showing an IC₅₀ of 0.036 μM. nih.gov

Pyrazole Ring: Modifications to the pyrazole sulfonamide portion were also explored to fine-tune the molecule's properties.

Lipophilicity Modulation: To balance the increased lipophilicity from the phenyl ring, which could lead to suboptimal pharmacokinetic properties, an ethoxymethyl side chain was added to a pyrazine ring. This led to the optimized compound 50 (ARN19689), which maintained high potency (IC₅₀ = 0.042 μM) while exhibiting a superior pharmacological and pharmacokinetic profile. nih.govacs.org

CompoundKey Structural Featuresh-NAAA IC₅₀ (μM)
20 endo-azabicyclo[3.2.1]octane, Pyrazine0.23
31 endo-azabicyclo[3.2.1]octane, Phenyl0.093
33 endo-azabicyclo[3.2.1]octane, para-methylphenyl0.036
39 endo-azabicyclo[3.2.1]octane, Lead CompoundPotent, suboptimal properties
50 (ARN19689)endo-azabicyclo[3.2.1]octane, 5-ethoxymethyl-pyrazine0.042

Influence of Stereochemistry on NAAA Inhibitory Activity

Stereochemistry at the pseudoasymmetric carbon in position 3 of the azabicyclo[3.2.1]octane scaffold is a critical determinant of NAAA inhibitory activity. nih.gov Throughout the optimization process, it was consistently observed that the endo-diastereoisomer was significantly more potent than the corresponding exo-diastereoisomer. nih.govacs.org

For instance, the initial endo-azabicyclo[3.2.1]octane derivative 20 showed submicromolar activity, whereas its exo-diastereoisomer was completely devoid of activity toward human NAAA. researchgate.net This stereochemical preference was confirmed with other analogs; the endo-phenoxy derivative 31 was approximately 7-fold more active than its exo-diastereoisomer 32 (IC₅₀ = 0.655 μM). acs.org Similarly, the exo-configured para-methyl phenoxy sulfonamide 34 had only modest micromolar efficacy (IC₅₀ = 8.71 μM), in stark contrast to its highly potent endo-counterpart 33 . nih.gov This consistent finding underscores that a specific spatial arrangement of the substituent at the 3-position is crucial for effective binding to the NAAA active site. acs.org

Compound PairStereochemistryh-NAAA IC₅₀ (μM)Potency Difference
20 / 21 endo / exo0.23 / Inactive>200-fold
31 / 32 endo / exo0.093 / 0.655~7-fold
33 / 34 endo / exo0.036 / 8.71~242-fold

Azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Ligands

The azabicyclo[3.2.1]octane framework, also known as the tropane (B1204802) skeleton, is a well-established scaffold for ligands that target the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.govresearchgate.net These transporters play a crucial role in regulating neurotransmission, and their modulation is a key mechanism for many psychoactive compounds. researchgate.net

Dopamine Transporter (DAT) Affinity and Selectivity

Numerous studies have focused on developing azabicyclo[3.2.1]octane derivatives with high affinity and selectivity for DAT. nih.govnih.gov A series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which are analogs of the known DAT inhibitor GBR 12909, have shown potent DAT binding. nih.govnih.gov For example, compound 22g , an 8-(4-chlorobenzyl) derivative, exhibited a high DAT binding affinity with a Kᵢ value of 3.9 nM. nih.gov Similarly, the 8-cyclopropylmethyl derivative 22e was also among the most potent compounds in its series, with a DAT Kᵢ of 4.0 nM. nih.govnih.gov

Selectivity for DAT over the other monoamine transporters is a key goal in the design of these ligands. nih.gov Compound 22g was found to be highly selective for DAT over NET, with a NET/DAT selectivity ratio of 1358. nih.gov Even greater selectivity over SERT was achieved with compound 22e , which displayed a SERT/DAT selectivity ratio of 1060, making it one of the most DAT-selective ligands in its class. nih.govnih.gov

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Modulation

While many research efforts aim to maximize DAT selectivity by minimizing SERT and NET activity, the azabicyclo[3.2.1]octane scaffold can also be modified to produce ligands with high affinity for SERT. nih.govacs.org For instance, a series of 3β-naphthyltropane derivatives were found to possess high affinity at both DAT and SERT binding sites. acs.org

Within the 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane series, SERT and NET affinities were found to be highly dependent on the nature of the substituent at the 8-position. nih.gov For 8-benzyl derivatives, SERT affinity was consistently greater than NET affinity. nih.gov Conversely, for 8-alkyl derivatives, NET affinity was typically greater than SERT affinity. nih.gov This demonstrates that the 8-position is a critical modulation point for tuning the selectivity profile across the three monoamine transporters. nih.gov

Impact of Scaffold Topology and Substituent Effects on Transporter Binding

N-Substitution (8-Position): Unlike 3-phenyltropane-based inhibitors where N-substitution has little effect, the N-substituent on GBR-related azabicyclo[3.2.1]octane analogs significantly impacts selectivity. nih.gov As noted, substituting the nitrogen with a cyclopropylmethyl group (22e ) uniquely imparts high SERT/DAT selectivity, while a 4-chlorobenzyl group (22g ) drives high NET/DAT selectivity. nih.govnih.gov

C3-Position: The substituent at the C3 position is also critical. The rank order of potency at DAT based on 3-aryl substitution is generally 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. researchgate.net

Bridge Substitution (C6/C7): Modifications to the ethylene (B1197577) bridge of the tropane skeleton can also fine-tune the pharmacological profile. The introduction of a hydroxyl group at the C6 or C7 position has been shown to increase DAT versus SERT selectivity compared to the unsubstituted analogs. researchgate.net Studies have found that 7-hydroxy compounds are generally more potent at DAT than their 6-hydroxy counterparts. researchgate.net

This body of research illustrates that the rigid azabicyclo[3.2.1]octane skeleton provides a versatile platform where strategic modifications at the nitrogen and carbon atoms can precisely control binding interactions with the monoamine transporters. nih.govresearchgate.net

Compound8-Position SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT RatioNET/DAT Ratio
22e Cyclopropylmethyl4.04240110106027.5
22g 4-Chlorobenzyl3.965552951681358

Azabicyclo[3.2.1]octane Derivatives as Calcium Channel Modulators

The investigation of azabicyclo[3.2.1]octane derivatives as modulators of calcium channels represents an area of interest in medicinal chemistry, although it is less extensively documented than their activity at other targets.

Exploration of Calcium Channel Antagonist Activity

Research has explored the potential of various ion channel antagonists to interact with binding sites relevant to substance abuse, which has led to the investigation of calcium channel blockers. nih.gov Studies have indicated that certain calcium channel antagonists can inhibit the binding of cocaine analogs, suggesting that these channels may be a therapeutic target. nih.gov Specifically, among different ion channel blockers tested, those targeting Ca2+ channels, such as pimozide, demonstrated notable affinity. nih.gov While the direct SAR of azabicyclo[3.2.1]octane derivatives as calcium channel antagonists is not extensively detailed in the provided research, the broader context suggests that rigid, nitrogen-containing scaffolds are relevant for ion channel modulation.

Structural Features Influencing Calcium Channel Modulation

The structural basis for the modulation of calcium channels, particularly the Cav3.2 T-type channel, has been elucidated through cryo-electron microscopy. nih.gov These studies reveal that selective antagonists bind within the central cavity and fenestrations of the channel, physically obstructing ion flow. nih.gov For instance, antagonists can place hydrophobic moieties in the central cavity while extending other parts of their structure into specific fenestrations between the channel's domains. nih.gov Although these studies did not specifically use azabicyclo[3.2.1]octane derivatives, they highlight the importance of a molecule's three-dimensional shape and the strategic placement of hydrophobic and polar groups for effective channel blockade. These principles are directly applicable to the design of azabicyclo[3.2.1]octane-based modulators, where the rigid bicyclic core can serve to orient substituents into these critical binding pockets.

Azabicyclo[3.2.1]octane Derivatives as Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands

The azabicyclo[3.2.1]octane scaffold is a key component in a multitude of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.

Agonistic and Antagonistic Profiles at nAChR Subtypes (e.g., α4β2, α7)

Derivatives of the azabicyclo[3.2.1]octane core have been shown to exhibit a range of activities, from full agonism to antagonism, at various nAChR subtypes. The nature of the substituent on the nitrogen atom and the stereochemistry of the bicyclic system are critical determinants of this activity.

For the α7 nAChR subtype, several potent agonists have been developed. For example, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829) was identified as a highly selective agonist. researchgate.net Similarly, 5-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane derivatives have been developed as α7 receptor ligands, with some compounds showing selectivity for α7 and others having mixed activity at α4β2 and α7 subtypes. nih.gov One such derivative demonstrated an IC50 value of 83 nM for the α7 subtype. nih.gov

Regarding the α4β2 subtype, which is the most common high-affinity nicotine (B1678760) binding site in the brain, several azabicyclo[3.2.1]octane derivatives have shown high affinity. acs.orgfigshare.com A series of 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octanes exhibited high affinity for the α4β2 nAChR subtype, with Ki values ranging from ≤ 0.5–15 nM. acs.orgfigshare.com The hosieine family of alkaloids, which contains a related azabicyclic core, also shows exceptionally high affinity for the α4β2 receptor, with (-)-hosieine A having a Ki of 0.32 nM. researchgate.net

Compound ClassnAChR SubtypeActivity ProfileBinding Affinity / PotencyCitation
5-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane derivativeα7LigandIC50 = 83 nM nih.gov
2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane seriesα4β2High-affinity ligandKi ≤ 0.5–15 nM acs.orgfigshare.com
2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane seriesα7High-affinity ligandKi ≤ 110 nM acs.orgfigshare.com
(-)-Hosieine Aα4β2High-affinity ligandKi = 0.32 nM researchgate.net
2β-Isoxazolyl-8-azabicyclo[3.2.1]octane (9b)General nAChRPotent ligandKi = 3 nM nih.gov
3β-Isoxazolyl-8-azabicyclo[3.2.1]octane (15b)General nAChRModerate-affinity ligandKi = 148 nM nih.gov

Stereochemical Requirements for nAChR Binding Affinity

Stereochemistry plays a pivotal role in the binding affinity and selectivity of azabicyclo[3.2.1]octane derivatives for nAChR subtypes. The spatial arrangement of substituents on the bicyclic core dictates the interaction with the receptor's binding pocket.

A clear example is seen in a series of isoxazole-substituted 8-azabicyclo[3.2.1]octane derivatives. The 2β-isoxazolyl isomer was found to be the most potent compound, with a binding affinity (Ki = 3 nM) twice that of nicotine. nih.gov The corresponding 3β-isomer exhibited moderate affinity (Ki = 148 nM), while the 2α- and 3α-isomers showed significantly lower, micromolar binding affinities. nih.gov This demonstrates a strong preference for the substituent to be in the β- (exo) position for optimal binding.

Similarly, the specific stereoisomer (3R,5R) was crucial for the high α7 agonist activity of N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide. researchgate.net The enantioselectivity of nAChRs is a well-established phenomenon; for instance, the natural enantiomer of anatoxin-a, which contains an azabicyclo[3.2.1]octane moiety, is significantly more potent than its unnatural enantiomer at α4β2* nAChRs. mdpi.com This highlights the precise three-dimensional complementarity required between the ligand and the receptor for high-affinity binding.

Azabicyclo[3.2.1]octane Derivatives as ATR Kinase Inhibitors

The azabicyclo[3.2.1]octane scaffold has also been successfully employed in the design of potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA Damage Response (DDR) pathway and a key target in cancer therapy.

The development of the clinical candidate AZD6738 (ceralasertib) further underscores the utility of this scaffold. While the final compound incorporated a morpholine (B109124) ring, its development originated from tool compounds that featured azabicyclic cores, such as 8-oxa-3-azabicyclo[3.2.1]octane, to improve properties like aqueous solubility and reduce off-target effects. acs.org The rigid azabicyclo[3.2.1]octane structure serves to correctly position key pharmacophoric elements into the ATP-binding site of the ATR kinase.

Compound ClassTargetInhibitory PotencyCitation
8-Oxo-3-azabicyclo[3.2.1]octane derivativeATR KinaseIC50 = 5.9 nM bioworld.com
8-Oxa-3-azabicyclo[3.2.1]octane derivativesATR KinasePotent inhibitors google.comacs.org
Chromone derivatives with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octaneATR KinaseEvaluated as inhibitors nih.gov

Scaffold Design for ATR Inhibition

The design of potent and selective ATR inhibitors often involves targeting the ATP binding site of the kinase. A successful strategy has been the use of a morpholinopyrimidine core, where the morpholine group acts as a "hinge-binder," forming critical hydrogen bonds with the hinge region of the kinase. acs.orgnih.gov In the development of advanced ATR inhibitors, researchers sought to improve the physicochemical and pharmacokinetic properties of initial lead compounds, such as enhancing aqueous solubility and eliminating metabolic liabilities, while maintaining or improving potency. acs.org

One key design strategy involved replacing the relatively flexible morpholine ring with more rigid bicyclic scaffolds, such as 8-oxa-3-azabicyclo[3.2.1]octane and 3-oxa-8-azabicyclo[3.2.1]octane. acs.org These "bridged morpholines" are conformationally restricted analogues. whiterose.ac.uk The rationale behind this design is that the rigid scaffold can lock the molecule in a bioactive conformation, potentially improving binding affinity and selectivity while also offering different vectors for substitution that can be exploited to optimize drug-like properties. whiterose.ac.ukacs.org

Modifications for Potency and Selectivity

Systematic modifications of the azabicyclo[3.2.1]octane scaffold and related hinge-binding moieties have been crucial in optimizing the potency and selectivity of ATR inhibitors. acs.org The development from early lead compounds to the clinical candidate AZD6738 (Ceralasertib) illustrates a clear SAR, where modifications to the hinge-binder portion of the molecule had a significant impact on activity. acs.org

Initial studies on a 7-azaindole (B17877) series of compounds showed that the unsubstituted morpholine derivative (Compound 14 ) had excellent cellular potency against ATR. acs.org The introduction of a methyl group onto the morpholine ring revealed a strong stereochemical preference, with the 3-(R)-methylmorpholine (Compound 15 ) being significantly more potent than the 3-(S)-methyl isomer (Compound 16 ). acs.org This highlights the specific conformational requirements of the ATR hinge region.

To further explore the SAR and improve properties, the bridged morpholines, 8-oxa-3-azabicyclo[3.2.1]octane (in Compound 17 ) and 3-oxa-8-azabicyclo[3.2.1]octane (in Compound 18 ), were synthesized and evaluated. acs.org These compounds successfully retained potent ATR inhibition, demonstrating that the rigid bicyclic scaffolds could effectively replace the monocyclic morpholine ring as a hinge binder. acs.org Crucially, these modifications, combined with changes in other parts of the molecule, led to compounds with a good balance of properties, including retained potency and reduced lipophilicity. acs.org

Selectivity is another critical parameter, especially against closely related kinases such as those in the PI3K family. acs.org Modifications on the hinge-binder were shown to influence this selectivity profile. For instance, the 3-(R)-methylmorpholine in a related series demonstrated greatly improved selectivity against PI3Kα compared to other derivatives. acs.org The exploration of rigid scaffolds like the azabicyclo[3.2.1]octane derivatives is part of this broader strategy to fine-tune the interaction with the target kinase and minimize off-target effects. acs.org

CompoundHinge-Binder ModificationATR Cellular IC50 (μM)logD7.4
14Morpholine0.0762.8
153-(R)-Methylmorpholine0.0073.1
163-(S)-Methylmorpholine0.1303.1
178-Oxa-3-azabicyclo[3.2.1]octane0.0712.2
183-Oxa-8-azabicyclo[3.2.1]octane0.0572.3

Data sourced from J. Med. Chem. 2018, 61, 22, 9895–9914. acs.org

Q & A

Q. What are the standard synthetic routes for preparing (6-azabicyclo[3.2.1]octan-5-yl)methanol, and how are key intermediates validated?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursors like 6-oxabicyclo[3.2.1]oct-3-en-7-one followed by functional group transformations. For example, lactone ring opening with amines yields amides, which are reduced to amino alcohols using lithium aluminium hydride (LiAlH4) . Key intermediates are validated via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, and 2D-INEPT experiments) and mass spectrometry to confirm structural integrity and purity .

Q. How does the bicyclic structure of this compound influence its solubility and reactivity?

The bicyclic framework confers rigidity, while the methanol group at the 5-position enhances polarity and solubility in aqueous media. Hydrochloride salt formation (common in related compounds like 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride) further improves stability and bioavailability . Reactivity is modulated by the nitrogen atom in the bicyclic system, enabling participation in nucleophilic substitutions or hydrogen bonding .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and NMR (including NOE experiments) are essential for structural elucidation. For stereochemical analysis, chiral chromatography or circular dichroism (CD) may be employed, particularly for enantiomers generated during synthesis . X-ray crystallography can resolve absolute configurations in crystalline derivatives .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved, and what challenges arise in isolating them?

Stereoselective reduction of ketone intermediates (e.g., 6-substituted-6-azabicyclo[3.2.1]octan-3-one) using chiral catalysts or enzymes can yield enantiopure products. However, competing pathways during cyclization or rearrangement (e.g., in catharanthine-derived systems) may lead to diastereomer mixtures, requiring advanced chromatographic separation . For example, irradiation of ethyl-substituted precursors in methanol/THF produces regioisomeric byproducts, necessitating optimized reaction conditions .

Q. What mechanistic insights explain the formation of rearranged byproducts during the synthesis of this compound derivatives?

Rearrangement reactions (e.g., 7-azabicyclo[4.2.0]oct-3-ene → 6-azabicyclo[3.2.1]oct-2-ene) often involve nitrogen participation or ring strain relief. For instance, AgBF4-mediated ring closure in nitroethane generates bicyclic frameworks via carbocation intermediates, while competing pathways under photoirradiation yield methoxy-substituted derivatives . Mechanistic studies using isotopic labeling or DFT calculations are recommended to resolve competing pathways .

Q. How does the substitution pattern on the bicyclic core affect biological activity, and what methodologies are used to evaluate pharmacological potential?

Substituents like aryl or alkyl groups at the 3- or 5-position modulate interactions with targets such as sigma receptors (S1R). For example, derivatives like AB10 (a selective S1R antagonist) are evaluated via radioligand binding assays and in vivo behavioral models . Quantitative structure-activity relationship (QSAR) studies and molecular docking can rationalize binding affinities .

Q. What strategies mitigate solubility limitations of this compound in biological assays?

Salt formation (e.g., hydrochloride salts), PEGylation, or pro-drug approaches (e.g., esterification of the methanol group) enhance aqueous solubility. Co-solvent systems (e.g., DMSO/water) or lipid-based formulations are empirically optimized for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.